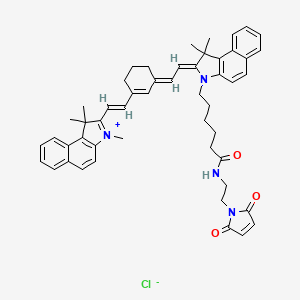

Cy7.5 maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C51H55ClN4O3 |

|---|---|

Poids moléculaire |

807.5 g/mol |

Nom IUPAC |

6-[(2Z)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride |

InChI |

InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |

Clé InChI |

XCNYYRVWJSOPSW-UHFFFAOYSA-N |

SMILES isomérique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C\5/C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)/CCC4)C.[Cl-] |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. This document details its chemical structure, key properties, and established protocols for its application in bioconjugation, equipping researchers with the essential knowledge for its effective use in drug development and various biological assays.

Chemical Structure and Properties

This compound is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The maleimide functional group enables covalent attachment to biomolecules via a selective reaction with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. This dye exists in two primary forms: a non-sulfonated version soluble in organic solvents and a sulfonated version exhibiting enhanced water solubility, making it ideal for labeling biomolecules in aqueous environments.[1]

The core structure of Cy7.5 consists of two indolenine rings linked by a heptamethine chain. This extended conjugated system is responsible for its absorption and fluorescence properties in the near-infrared spectrum, a region where biological tissues exhibit minimal autofluorescence, thus enabling high signal-to-noise ratios in imaging applications.

Table 1: Chemical and Spectral Properties of this compound Variants

| Property | Non-sulfonated this compound | Sulfonated this compound |

| Molecular Formula | C₅₁H₅₅ClN₄O₃[2] | C₅₁H₅₁K₃N₄O₁₅S₄[3] |

| Molecular Weight | 807.46 g/mol [1][2] | 1205.6 g/mol [3] |

| Excitation Maximum (λex) | 788 nm[1][2] | 788 nm[3][4] |

| Emission Maximum (λem) | 808 nm[1][2] | 797 nm[3][4] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹[1][2] | ~222,000 M⁻¹cm⁻¹[3][4] |

| Quantum Yield (Φ) | ~0.10[1] | ~0.21[3][4] |

| Solubility | Soluble in organic solvents (DMSO, DMF)[1][2] | Good solubility in water, DMSO, DMF[3][4] |

| CAS Number | 2270866-73-2[1] | Not readily available |

Reaction Mechanism with Thiol Groups

The conjugation of this compound to a thiol-containing biomolecule, such as a protein with cysteine residues, proceeds via a Michael addition reaction. The maleimide group acts as a Michael acceptor, and the nucleophilic thiol group of the cysteine residue acts as the Michael donor. This reaction forms a stable, covalent thioether bond. The reaction is highly selective for thiol groups at a pH range of 6.5-7.5.

Experimental Protocol for Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials

-

Protein to be labeled (in a thiol-free buffer, e.g., PBS, HEPES, Tris, pH 7.0-7.5)

-

This compound (non-sulfonated or sulfonated)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

-

Purification column (e.g., Sephadex G-25 size-exclusion column or a spin column)

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2]

-

The buffer must be free of any primary amines (like Tris or glycine) or ammonium ions if using an amine-reactive dye, and free of thiols for maleimide chemistry.[2]

-

(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. Vortex briefly to ensure it is fully dissolved.[2] This stock solution should be prepared fresh before each use.

-

-

Conjugation Reaction:

-

A starting point for optimization is a 10-20 fold molar excess of this compound to the protein.

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle rotation during incubation is recommended.

-

-

Purification of the Labeled Protein:

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.

-

Load the reaction mixture onto the top of the column.

-

Elute the labeled protein with PBS (pH 7.2-7.4). The first colored band to elute will be the Cy7.5-labeled protein conjugate. The free, unconjugated dye will move more slowly through the column.

-

Collect the fractions containing the labeled protein.

-

Alternatively, for smaller scale reactions, spin columns can be used for purification following the manufacturer's protocol.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy7.5 (~788 nm).

-

The following equation can be used to calculate the DOL: DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye] Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).

-

-

-

Storage:

-

Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a protein with this compound.

Applications

The near-infrared fluorescence of Cy7.5-labeled biomolecules makes them highly valuable for a range of applications, particularly in in vivo imaging where deep tissue penetration and low background signal are critical. Key applications include:

-

In Vivo Imaging: Tracking the biodistribution and tumor targeting of therapeutic antibodies and other protein-based drugs.

-

Fluorescence Microscopy: Visualizing the localization of proteins within cells and tissues.

-

Flow Cytometry: Identifying and sorting cells based on the expression of specific cell surface markers.

-

Western Blotting: Detecting low-abundance proteins with high sensitivity.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently and effectively utilize this compound for their specific bioconjugation and bio-imaging needs, advancing their research in drug discovery and development.

References

A Technical Guide to Cy7.5 Maleimide: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the sensitive detection and imaging of biomolecules. Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, making it highly valuable for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1] The maleimide functional group allows for the specific covalent labeling of sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.[2][3] This document outlines the spectral properties of this compound, detailed experimental protocols for biomolecule conjugation, and logical workflows to guide researchers in its application.

Core Spectrofluorometric and Physicochemical Properties

This compound is available in both sulfonated (sulfo-Cy7.5) and non-sulfonated forms. The addition of sulfo groups enhances the dye's water solubility, which can be advantageous for labeling reactions in aqueous buffers without the need for organic co-solvents.[3][4] The choice between the two forms depends on the specific application and the properties of the biomolecule being labeled. The key quantitative data for different variants of Cy7.5 and Cy7 maleimide are summarized below.

Table 1: Spectral Properties of sulfo-Cy7.5 Maleimide

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 788 nm | [4][5] |

| Maximum Emission Wavelength (λem) | 797 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 222,000 cm-1M-1 | [4][5] |

| Fluorescence Quantum Yield (Φ) | 0.21 | [4][5] |

| Solubility | Water, DMF, DMSO | [5] |

Table 2: Spectral Properties of non-sulfonated this compound

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 788 nm | [6][7] |

| Maximum Emission Wavelength (λem) | 808 nm | [6][7] |

| Molar Extinction Coefficient (ε) | 223,000 cm-1M-1 | [6][7] |

| Fluorescence Quantum Yield (Φ) | 0.10 | [7] |

| Solubility | Organic solvents (DMSO, DMF), low in water | [6][7] |

Table 3: Spectral Properties of Cy7 Maleimide

| Property | Value | References |

| Maximum Excitation Wavelength (λex) | 750 nm | [3][8][9] |

| Maximum Emission Wavelength (λem) | 773 nm | [3][8][9] |

| Molar Extinction Coefficient (ε) | 199,000 cm-1M-1 | [3][8][9] |

| Fluorescence Quantum Yield (Φ) | 0.3 | [8][9] |

| Solubility | DMSO, DMF, DCM | [8] |

Reaction Mechanism: Thiol-Maleimide Conjugation

The labeling of biomolecules with this compound occurs through a Michael addition reaction. The maleimide group is an electrophile that exhibits high selectivity for the sulfhydryl group of a cysteine residue, which acts as a nucleophile.[3] This reaction forms a stable, covalent thioether bond. For the reaction to proceed efficiently, the pH of the buffer should be maintained between 6.5 and 7.5.[3]

Reaction of this compound with a protein sulfhydryl group.

Experimental Protocol for Protein Labeling

This protocol provides a general framework for conjugating this compound to proteins. Optimization may be necessary for specific proteins and applications.

1. Preparation of Protein Solution

-

Dissolve the protein containing free sulfhydryl groups in a degassed buffer at a pH of 7.0-7.5.[2][10] Suitable buffers include PBS, Tris, or HEPES, ensuring they are free of any thiol-containing compounds.[2][10] A typical protein concentration is between 1-10 mg/mL.[2]

-

Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

2. Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution, typically at 10 mM, by dissolving the dye in an anhydrous organic solvent such as DMSO or DMF.[2][10][11]

-

Vortex the solution to ensure the dye is fully dissolved.[11] This stock solution should be used immediately or can be stored at -20°C for up to one month, protected from light and moisture.[10][11]

3. Labeling Reaction

-

While gently stirring or vortexing the protein solution, add the this compound stock solution.

-

A 10- to 20-fold molar excess of dye to protein is a common starting point to ensure efficient labeling.[3][10][11]

-

Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[3][10]

4. Purification of the Labeled Protein

-

It is critical to separate the fluorescently labeled protein from any unreacted, free dye.

-

Common purification methods include:

-

Gel Filtration Chromatography: Use a resin like Sephadex G-25 to separate the larger protein conjugate from the smaller, unbound dye molecules.[11]

-

Dialysis: This method is suitable for water-soluble dyes like sulfo-Cy7.5.[2]

-

Ultrafiltration: Spin columns with an appropriate molecular weight cutoff (MWCO) can be used to concentrate the labeled protein while removing the free dye.[11]

-

5. Determination of Degree of Labeling (DOL)

-

The DOL, or the average number of dye molecules conjugated to each protein, can be calculated using absorbance measurements.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy7.5 (e.g., ~788 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

6. Storage of the Conjugate

-

For short-term storage (up to a week), keep the labeled protein at 4°C, protected from light.[10]

-

For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor like sodium azide (0.01-0.03%).[10] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[10]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for labeling a protein with this compound.

Experimental workflow for protein labeling with this compound.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 6. apexbt.com [apexbt.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Cy7 maleimide, 2801565-54-6 | BroadPharm [broadpharm.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. biotium.com [biotium.com]

Cy7.5 Maleimide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorescent dye Cy7.5 maleimide, a critical tool for researchers, scientists, and drug development professionals. This document outlines its core photophysical properties, provides detailed experimental protocols for its characterization and use, and illustrates its application in targeted biological imaging.

Core Photophysical Properties of this compound

This compound is a near-infrared (NIR) fluorescent dye valued for its applications in deep-tissue and in vivo imaging, where it benefits from reduced tissue autofluorescence. Its maleimide functional group allows for specific covalent labeling of thiol groups, commonly found in cysteine residues of proteins and peptides. The following table summarizes the key quantitative data for this compound and its sulfonated analogue.

| Property | This compound | sulfo-Cyanine7.5 Maleimide |

| Quantum Yield (Φ) | 0.10 | 0.21 |

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | 222,000 M⁻¹cm⁻¹ |

| Excitation Maximum (λex) | 788 nm | 788 nm |

| Emission Maximum (λem) | 808 nm | 797 nm |

Experimental Protocols

Accurate characterization and application of this compound rely on standardized experimental procedures. Below are detailed protocols for the determination of its quantum yield and extinction coefficient, as well as a method for protein conjugation.

Determination of Fluorescence Quantum Yield (Relative Method)

The quantum yield of a fluorescent molecule is the ratio of photons emitted to photons absorbed. The relative method, which involves comparison to a standard of known quantum yield, is a common and accessible approach.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound solution of unknown quantum yield

-

Standard dye solution with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO)

-

Solvent (e.g., DMSO, PBS)

Procedure:

-

Prepare a series of dilutions for both the this compound and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer, ensuring the same excitation wavelength and instrument parameters are used for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Calculate the quantum yield of the this compound using the following equation:

Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)

Where:

-

Φ is the quantum yield

-

m is the slope from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Solvent (e.g., DMSO)

Procedure:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the dye and dissolving it in a known volume of solvent.

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the absorption maximum (λmax) of this compound (~788 nm).

-

Plot the absorbance versus the concentration of the dilutions.

-

Determine the slope of the line , which represents the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where the path length (l) is typically 1 cm.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via its cysteine residues.

Materials:

-

Protein solution (in an amine-free buffer, e.g., PBS, pH 7.0-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step is optional but recommended to ensure the availability of free thiol groups.

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mg/mL).

-

Add the this compound stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from the unreacted dye.

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Visualizing Biological Processes with this compound

The utility of this compound is best demonstrated in its application to visualize complex biological events. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway and a typical experimental workflow for in vivo imaging.

The Core Utility of Cy7.5 Maleimide in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research, the ability to visualize and track molecules in their native environments is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools for this purpose, offering deep tissue penetration and minimal background autofluorescence. Among these, Cy7.5 maleimide stands out as a thiol-reactive dye with exceptional properties for labeling proteins, peptides, and other sulfhydryl-containing biomolecules. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and quantitative data to empower researchers in their scientific endeavors. The maleimide group specifically reacts with the sulfhydryl group of cysteine residues through a Michael addition reaction, forming a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1]

Core Applications

The primary application of this compound is the covalent labeling of biomolecules containing free sulfhydryl groups.[2][3][4] The resulting fluorescently tagged molecules are utilized in a variety of qualitative and quantitative assays, most notably:

-

In Vivo Imaging: The NIR excitation and emission profile of Cy7.5 makes it an ideal probe for non-invasive live animal imaging.[3][4] The reduced scattering and absorption of NIR light by biological tissues allows for deep tissue imaging with a high signal-to-noise ratio.[1][5] This enables the real-time tracking of labeled proteins, antibodies, or drug candidates to study their biodistribution, pharmacokinetics, and target engagement.[5]

-

Fluorescence Microscopy: Labeled cells and tissues can be visualized with high contrast, allowing for the localization and tracking of specific proteins within cellular compartments.

-

Flow Cytometry: Cy7.5-conjugated antibodies are used for the identification and sorting of specific cell populations based on the expression of cell surface or intracellular markers.[1]

-

Western Blotting: As a sensitive detection method, Cy7.5-labeled antibodies can be used in Western blotting to identify and quantify specific proteins in complex mixtures.[1]

Quantitative Data

The spectral and physical properties of this compound are critical for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for this fluorophore.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~788 nm | [3][4][6] |

| Emission Maximum (λem) | ~808 nm | [3][4][6] |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | [3][4][6] |

| Quantum Yield (Φ) | ~0.10 | [4] |

| Recommended Storage | -20°C, protected from light and moisture | [3][4][5] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [3][4][6] |

Experimental Protocols

Protein Labeling with this compound

This protocol details the steps for covalently labeling a protein with this compound.

Materials:

-

Protein of interest with available sulfhydryl groups

-

This compound

-

Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)[2][7]

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[2][7]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][7]

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)[2][8]

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[2][9]

-

Degas the buffer to minimize oxidation of sulfhydryl groups.[2][9]

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[2][7]

-

-

Dye Preparation:

-

Labeling Reaction:

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

-

Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and Cy7.5.

-

In Vivo Imaging with Cy7.5-Labeled Molecules

This protocol provides a general workflow for in vivo imaging in a mouse model.

Materials:

-

Cy7.5-labeled protein or molecule of interest

-

Animal model (e.g., nude mice)

-

In vivo imaging system with appropriate NIR excitation and emission filters

-

Anesthetic agent

Procedure:

-

Animal Preparation:

-

Administration of Labeled Molecule:

-

Image Acquisition:

-

Data Analysis:

-

Analyze the images to determine the biodistribution and accumulation of the labeled molecule in different organs and tissues over time.

-

Visualizations

Caption: Workflow for labeling proteins with this compound.

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

Troubleshooting

| Problem | Possible Cause | Suggested Solution | Reference(s) |

| Low Labeling Efficiency | Insufficient free sulfhydryl groups | Ensure complete reduction of disulfide bonds with TCEP; optimize TCEP concentration and incubation time. | [1] |

| Hydrolyzed maleimide dye | Prepare fresh dye stock solution in anhydrous DMSO immediately before use. | [1] | |

| Presence of thiol-containing substances in the buffer | Use thiol-free buffers like PBS, Tris, or HEPES. | [1] | |

| High Background/Non-specific Labeling | Reaction pH is too high | Maintain the reaction pH between 6.5 and 7.5 to ensure specificity for thiols. | [1] |

| Inefficient removal of excess dye | Ensure proper purification using size-exclusion chromatography or dialysis. | [1] | |

| Precipitation of Protein during Labeling | Low aqueous solubility of the dye-protein conjugate | Use a sulfonated version of Cy7.5 for improved water solubility or add a small amount of organic co-solvent. | [1] |

| Over-labeling of the protein | Reduce the molar ratio of dye to protein in the labeling reaction. | [13] |

References

- 1. benchchem.com [benchchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. apexbt.com [apexbt.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine7.5 maleimide_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, lumiprobe_ÉúÎïÆ÷²ÄÍø [bio-equip.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]

Navigating the Challenges of Cy7.5 Maleimide Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cy7.5 maleimide in dimethyl sulfoxide (DMSO) and various aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation experiments, particularly in the development of targeted therapeutics and imaging agents. This document offers detailed data, experimental protocols, and logical workflows to empower researchers in this field.

Core Concepts: Sulfonated vs. Non-Sulfonated this compound

The solubility of this compound is primarily dictated by the presence or absence of sulfonate groups. This fundamental difference gives rise to two distinct forms of the molecule, each with its own advantages and handling requirements.

-

Non-Sulfonated this compound: This form exhibits low solubility in aqueous solutions and requires the use of organic co-solvents for effective bioconjugation in aqueous environments.[1][2] It is, however, readily soluble in polar aprotic solvents like DMSO and DMF.[1][2]

-

Sulfonated this compound: The addition of sulfonate groups significantly enhances the hydrophilicity of the dye.[3] This results in good solubility in water and aqueous buffers, as well as in organic solvents like DMSO and DMF.[3][4][5] This increased aqueous solubility can simplify experimental procedures by reducing or eliminating the need for organic co-solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for both sulfonated and non-sulfonated forms of this compound and related compounds.

Table 1: Solubility of Sulfonated Cyanine Dyes

| Compound | Solvent | Reported Solubility |

| Sulfo-Cy7.5 maleimide | DMSO | 50 mg/mL (41.48 mM)[6] |

| Sulfo-Cy7.5 maleimide | Aqueous Solution | ≥ 1.25 mg/mL (1.04 mM)[6] |

| Sulfo-Cy7.5 maleimide | Water, DMF | Good[3][4][5] |

| Generic Cy7 | PBS, pH 7.2 | ~1 mg/mL[7] |

Table 2: Solubility of Non-Sulfonated Cyanine Dyes

| Compound | Solvent | Reported Solubility |

| Non-sulfonated Cy5 maleimide | DMSO | ≥ 64.1 mg/mL[8] |

| Generic Cy7 | DMSO, DMF | ~10 mg/mL[7] |

| Non-sulfonated this compound | Water | Low[1][2] |

| Non-sulfonated this compound | Organic Solvents (DMSO, DMF, Dichloromethane) | Soluble[1][2] |

Stability of this compound

The maleimide functional group is susceptible to hydrolysis, particularly at pH values above 7.5.[9] This reaction opens the maleimide ring, rendering it unreactive towards thiol groups. To ensure successful conjugation, it is crucial to manage the pH of the reaction buffer and the storage conditions of the dye.

Stock solutions of this compound prepared in anhydrous DMSO or DMF are generally stable for several weeks to months when stored at -20°C or -80°C and protected from light and moisture.[10] Aqueous solutions are less stable and should be prepared immediately before use.

Experimental Protocols

The following protocols provide a general framework for the dissolution and use of this compound. Optimization may be necessary for specific applications.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol is suitable for both sulfonated and non-sulfonated forms of this compound.

Materials:

-

This compound (sulfonated or non-sulfonated)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired concentration. A common stock solution concentration is 10 mM or a range of 1-10 mg of dye in 100 µL of DMSO.

-

Vortex the solution thoroughly to ensure complete dissolution of the dye.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Use the stock solution immediately or aliquot it into single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

Protocol 2: General Procedure for Thiol-Maleimide Conjugation in an Aqueous Buffer

This protocol outlines the basic steps for labeling a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound.

Materials:

-

Thiol-containing molecule (e.g., protein, peptide)

-

This compound stock solution (from Protocol 1)

-

Reaction Buffer (e.g., PBS, HEPES, Tris), pH 6.5-7.5, degassed

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the protein or peptide in the degassed reaction buffer. If the molecule contains disulfide bonds, reduction may be necessary to generate free thiols. This can be achieved by incubating with a reducing agent like TCEP.

-

Reaction Setup: While gently vortexing the solution of the thiol-containing molecule, add the desired molar excess of the this compound stock solution. For non-sulfonated this compound, the volume of DMSO added should ideally not exceed 10-15% of the total reaction volume to avoid precipitation of the protein.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and other small molecules from the labeled conjugate using an appropriate purification method, such as size-exclusion chromatography.

Visualizing the Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the key decision-making process and a typical experimental workflow.

Caption: Decision pathway for selecting the appropriate this compound.

Caption: A typical experimental workflow for this compound conjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. lumiprobe.com [lumiprobe.com]

- 4. sulfo-Cy7.5 maleimide | BroadPharm [broadpharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. docs.aatbio.com [docs.aatbio.com]

A Technical Guide to Near-Infrared Fluorescent Probes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Near-infrared (NIR) fluorescent probes have emerged as a powerful tool in preclinical research and drug development, offering unparalleled opportunities for non-invasive in vivo imaging. The ability of NIR light (700-1700 nm) to penetrate biological tissues with minimal absorption and autofluorescence allows for high-resolution visualization of molecular and cellular processes in living organisms.[1][2] This in-depth guide provides a comprehensive overview of the core principles, types, applications, and experimental considerations for utilizing NIR fluorescent probes in in vivo imaging studies.

Fundamentals of Near-Infrared In Vivo Imaging

The advantage of working in the NIR window stems from the optical properties of biological tissues. In the visible spectrum, light is strongly absorbed by endogenous chromophores like hemoglobin and melanin, and is subject to significant scattering, limiting its penetration depth. The NIR region, particularly the second NIR window (NIR-II, 1000-1700 nm), offers a "biological transparency window" where these effects are substantially reduced.[3][4][5] This results in several key advantages for in vivo imaging:

-

Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deep-seated structures and organs.[1][5]

-

Higher Signal-to-Background Ratio: Reduced autofluorescence from tissues in the NIR range leads to clearer images with improved contrast and sensitivity.[1][6]

-

Real-Time and Longitudinal Imaging: The non-invasive nature of NIR imaging allows for repeated imaging of the same animal over time, facilitating longitudinal studies of disease progression and therapeutic response.[7][8]

-

High Spatiotemporal Resolution: Compared to other imaging modalities like MRI or PET, NIR imaging can offer resolution at the cellular and subcellular level.[2][4]

The NIR imaging field is broadly divided into two spectral windows:

-

NIR-I (700-950 nm): The more traditionally used window with a wider range of available probes.[9]

-

NIR-II (1000-1700 nm): Offers even lower scattering and autofluorescence, leading to superior image resolution and deeper penetration.[3][4][5]

Types of Near-Infrared Fluorescent Probes

A diverse array of NIR fluorescent probes has been developed, each with unique properties and applications. These can be broadly categorized into small organic molecules and nanoparticle-based probes.[1]

Small Organic Molecule-Based Probes

These are the most common type of NIR probes and include several classes of fluorophores:[1][10]

-

Cyanine Dyes: A large and versatile class of dyes, including the FDA-approved Indocyanine Green (ICG).[1][10] Their spectral properties can be tuned by modifying their polymethine chain length.[10]

-

Rhodamine Analogs: These dyes can be designed to exhibit fluorescence changes in response to their environment, for example, through photo-induced electron transfer (PET) mechanisms.[10]

-

BODIPY Dyes (Boron-dipyrromethene): Known for their sharp absorption and emission peaks and high quantum yields.[1][10]

-

Squaraine Dyes: Characterized by their narrow and intense absorption/emission bands in the NIR region.[1]

-

Porphyrins and Phthalocyanines: Tetrapyrrole-containing dyes that can be used for both imaging and photodynamic therapy.[11]

Nanoparticle-Based Probes

Nanoparticles offer several advantages as NIR probes, including high brightness, photostability, and the ability to be functionalized with targeting ligands.[1][2]

-

Quantum Dots (QDs): Semiconductor nanocrystals with size-tunable emission wavelengths.[12] NIR-emitting QDs include CdTe, CdHgTe, and InAs.[12]

-

Single-Walled Carbon Nanotubes (SWCNTs): Exhibit intrinsic fluorescence in the NIR-II window.[13]

-

Rare-Earth-Doped Nanoparticles: These nanoparticles can be engineered to have specific up- or down-conversion luminescence properties.[5]

-

Polymer-Based Nanoparticles: Biodegradable polymers can encapsulate NIR dyes, improving their stability and allowing for controlled release.[1]

Mechanisms of Action and Probe Design

The utility of NIR probes is greatly enhanced by designing them to respond to specific biological targets or microenvironments. The primary mechanisms of contrast generation are:

-

Non-specific ("Always-on") Probes: These probes fluoresce continuously and their accumulation at a target site is primarily driven by passive mechanisms like the enhanced permeability and retention (EPR) effect in tumors.[3][12]

-

Targeted Probes: These probes are conjugated to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically binds to a biomarker of interest on the cell surface.[10][12] This provides high specificity for the target tissue.

-

Activatable ("Smart") Probes: These probes are designed to be in a quenched or "off" state until they interact with a specific stimulus in their microenvironment, leading to a significant increase in fluorescence ("on" state).[3][12][13] This "off-on" switching provides a very high signal-to-background ratio.[13]

Activatable probes can be designed to respond to a variety of stimuli, including:

-

Enzymes: Probes can be designed with a linker that is cleaved by a specific enzyme, such as a protease or phosphatase, leading to fluorescence activation.[1][14]

-

pH: Changes in pH, such as the acidic environment of tumors or lysosomes, can trigger a change in the probe's fluorescence.[1]

-

Reactive Oxygen Species (ROS): Probes can be designed to react with ROS, which are often upregulated in diseased tissues.[14]

-

Hypoxia: The low oxygen environment of tumors can be used to activate specific probes.[13]

Quantitative Data of Common NIR Fluorescent Probes

The selection of an appropriate NIR probe depends on its photophysical properties. The following tables summarize key data for some commonly used NIR fluorophores.

Table 1: Photophysical Properties of Selected NIR-I Organic Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Solvent | Reference(s) |

| Cresyl Violet | 588 | 621 | 0.578 | Ethanol | [15] |

| Oxazine 170 | 622 | 656 | 0.579 | Ethanol | [15] |

| HITCI | 742 | 772 | 0.283 | Ethanol | [15] |

| IR-125 | 790 | 820 | 0.132 | Ethanol | [15][16] |

| IR-140 | 810 | 845 | 0.167 | Ethanol | [15][16] |

| Indocyanine Green (ICG) | 780 | 830 | ~0.13 | Ethanol | [16] |

Table 2: Characteristics of Selected NIR-II Probes

| Probe Type | Emission Range (nm) | Key Features | Reference(s) |

| Single-Walled Carbon Nanotubes (SWCNTs) | 1000 - 1700 | Intrinsic NIR-II fluorescence, high photostability | [13] |

| Ag₂S Quantum Dots | ~1200 | High quantum yield, good biocompatibility | [17] |

| CH1055 (Organic Dye) | >1000 | Small molecule with good renal clearance | [5] |

| IR-E1050 (Organic Dye) | >1050 | High quantum yield in protein-bound state | [18] |

Experimental Protocols for In Vivo Imaging

Successful in vivo imaging with NIR probes requires careful planning and execution of experimental protocols. The following are generalized protocols for common applications. Note: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[1]

General Protocol for In Vivo Imaging of a Tumor Model

This protocol outlines the basic steps for imaging a subcutaneous tumor in a mouse model using a targeted or non-specific NIR probe.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

NIR fluorescent probe solution (sterile, in a suitable vehicle like PBS)

-

In vivo imaging system equipped with appropriate lasers and filters for the NIR range

-

Anesthesia system (e.g., isoflurane)

-

Warming pad

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).[1] Place the mouse on the imaging stage, ensuring its body temperature is maintained with a warming pad.

-

Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before probe administration to assess background autofluorescence.

-

Probe Administration: Inject the NIR probe solution intravenously (i.v.) via the tail vein. The volume and concentration will depend on the specific probe and should be optimized.[19]

-

Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[20] This allows for the assessment of probe biodistribution, tumor targeting, and clearance.

-

Data Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest at each time point. The signal-to-background ratio (tumor-to-muscle ratio) is a key metric for evaluating targeting efficiency.[21]

-

Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart).[20][22] Image the excised tissues to confirm the biodistribution of the probe and correlate with the in vivo imaging data.[20]

Protocol for Monitoring Therapeutic Efficacy

This protocol describes how to use an activatable NIR probe to monitor the therapeutic response to a drug. For example, a caspase-3 activatable probe can be used to detect apoptosis induced by chemotherapy.

Materials:

-

Tumor-bearing mice undergoing therapy (e.g., chemotherapy, photodynamic therapy)

-

Activatable NIR probe (e.g., caspase-3 activatable probe)

-

In vivo imaging system

-

Anesthesia system

-

Warming pad

Procedure:

-

Treatment Administration: Administer the therapeutic agent to the tumor-bearing mice according to the established treatment regimen.

-

Probe Administration: At a predetermined time point after therapy, administer the activatable NIR probe (e.g., i.v. injection).

-

In Vivo Imaging: Acquire fluorescence images at various time points after probe administration to monitor the activation of the probe in the tumor. An increase in fluorescence signal in the tumor of treated animals compared to untreated controls would indicate therapeutic efficacy.[23]

-

Data Analysis: Quantify the fluorescence intensity in the tumor regions of both treated and control groups. Statistical analysis can be used to determine the significance of the therapeutic effect.

-

Histological Correlation (Optional): After imaging, tumors can be excised for histological analysis (e.g., TUNEL staining for apoptosis) to confirm the results obtained from the in vivo imaging.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Signaling Pathway: Enzyme-Activatable Probe

Caption: Mechanism of an enzyme-activatable NIR probe in the tumor microenvironment.

Experimental Workflow: In Vivo Imaging and Biodistribution Study

Caption: A typical experimental workflow for in vivo NIR imaging and biodistribution studies.

Logical Relationships: Classification of NIR Probes

Caption: Classification of near-infrared fluorescent probes based on their composition and mechanism of action.

Conclusion and Future Perspectives

Near-infrared fluorescent probes have revolutionized our ability to study complex biological processes in living animals, providing critical insights for both basic research and the development of new therapeutics. The ongoing development of novel probes with improved photophysical properties, particularly in the NIR-II window, promises to further enhance the capabilities of in vivo imaging.[5] As probe chemistry and imaging technologies continue to advance, we can expect to see even more sensitive and specific applications in areas such as early disease detection, personalized medicine, and image-guided surgery.[10][24] This powerful technology will undoubtedly continue to be a cornerstone of preclinical research for years to come.

References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared fluorescent protein and bioluminescence-based probes for high-resolution in vivo optical imaging - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Activatable NIR-II organic fluorescent probes for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 5. Frontiers | Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications [frontiersin.org]

- 6. biotium.com [biotium.com]

- 7. licorbio.com [licorbio.com]

- 8. azonano.com [azonano.com]

- 9. teledynevisionsolutions.com [teledynevisionsolutions.com]

- 10. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. licorbio.com [licorbio.com]

- 23. Dual Key-Activated Nir-I/II Fluorescence Probe for Monitoring Photodynamic and Photothermal Synergistic Therapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. IR VIVO fluorescence imaging success in preclinical imaging paves the way for clinical applications | Photon etc. [photonetc.com]

An In-depth Technical Guide to Bioconjugation with Maleimide Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Maleimide-based bioconjugation is a cornerstone of modern biotechnology, enabling the precise, covalent attachment of molecules such as drugs, probes, or polymers to proteins, peptides, and other biomolecules.[1] Its widespread adoption is attributed to its high selectivity for thiol groups, rapid reaction kinetics, and the mild, physiological conditions under which the reaction proceeds.[1][2][3] This guide provides a comprehensive exploration of the fundamental principles of maleimide chemistry, detailed experimental protocols, quantitative data, and logical workflows to ensure successful and reproducible bioconjugation outcomes.

Core Principles: The Thiol-Maleimide Reaction

The power of maleimide bioconjugation lies in the specific and efficient reaction between a maleimide and a sulfhydryl (thiol) group, most commonly from a cysteine residue within a protein or peptide.[1]

Mechanism: Michael Addition

The reaction proceeds through a Michael addition mechanism.[1][2][4] In this process, the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the double bond within the maleimide ring.[3][5] This forms a stable, covalent thioether bond, specifically creating a thiosuccinimide linkage.[1][2][3][4][5] The reaction is highly efficient and can proceed without a catalyst, especially in polar solvents like water or DMSO.[1][2][3]

// Relationships Thiol -> Thiolate [label="Deprotonation\n(pH 6.5-7.5)", color="#4285F4", fontcolor="#202124"]; Thiolate -> Conjugate [label="Michael Addition\n(Nucleophilic Attack)", arrowhead=vee, color="#4285F4", fontcolor="#202124"]; Maleimide -> Conjugate [arrowhead=none, color="#4285F4"];

// Invisible nodes for alignment {rank=same; Maleimide; Thiol;} } } Caption: The Michael addition reaction of a thiol with a maleimide.

pH Dependence: The Key to Selectivity

The rate and selectivity of the maleimide-thiol reaction are critically dependent on pH.[1]

-

Optimal Range (pH 6.5 - 7.5): This range provides the best balance between reaction rate and selectivity.[1][6][7][8][9] Within these conditions, the thiol group (pKa ~8.5) is partially deprotonated to the more reactive thiolate anion, while primary amines (like the side chain of lysine) remain largely protonated and thus, less reactive.[5][6][10]

-

High Selectivity: At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity for cysteine residues.[1][5][6][7]

-

Above pH 7.5: As the pH increases, primary amines become deprotonated and more nucleophilic, leading to competitive, non-specific reactions with the maleimide.[6][7][8] The maleimide ring also becomes increasingly susceptible to hydrolysis at alkaline pH.[6][7][8][9]

-

Below pH 6.5: The concentration of the reactive thiolate anion decreases as the thiol group remains protonated, leading to a significant drop in the reaction rate.[1][6]

Stability of the Maleimide-Thiol Adduct

While the formation of the thioether bond is rapid and efficient, the resulting thiosuccinimide linkage can be susceptible to degradation, particularly in biological environments.

Retro-Michael Reaction (Thiol Exchange)

The primary mechanism of instability is a reversible retro-Michael reaction, where the thioether bond breaks, reforming the original thiol and maleimide.[11][12] In the thiol-rich environment of the bloodstream, which contains high concentrations of glutathione (GSH) and albumin, this reversibility is a major liability.[12] The released maleimide can then react with other biological thiols, a process known as thiol exchange or "payload migration," which can lead to off-target toxicity and reduced therapeutic efficacy.[7][11][12]

Hydrolysis

The maleimide ring itself is susceptible to hydrolysis, which increases with pH.[3][7][13][14] This reaction opens the ring to form an unreactive maleamic acid derivative.[3][7] While hydrolysis of the unreacted maleimide reagent is undesirable as it prevents conjugation, hydrolysis of the thiosuccinimide ring after conjugation is beneficial.[7][13] The ring-opened product is stable and resistant to the retro-Michael reaction, effectively locking the conjugate and preventing thiol exchange.[1][11][15][16] Some strategies intentionally induce hydrolysis post-conjugation by briefly raising the pH to 8.5-9.0 to enhance long-term stability.[13]

// Nodes Start [label="Maleimide-Thiol\nConjugate\n(Thiosuccinimide)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathway1 [label="Retro-Michael Reaction\n(Reversible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway2 [label="Succinimide Ring Hydrolysis\n(Irreversible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome1 [label="Thiol Exchange with\nEndogenous Thiols\n(e.g., Glutathione)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Outcome2 [label="Stable Ring-Opened\nAdduct\n(Resistant to Exchange)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pathway1 [label=" High Thiol Environment \n (e.g., in vivo) ", color="#5F6368", fontcolor="#202124"]; Start -> Pathway2 [label=" Aqueous Environment \n (pH dependent) ", color="#5F6368", fontcolor="#202124"]; Pathway1 -> Outcome1 [color="#5F6368", fontcolor="#202124"]; Pathway2 -> Outcome2 [color="#5F6368", fontcolor="#202124"]; } } Caption: Stability pathways of the maleimide-thiol adduct.

Quantitative Data Summary

Successful bioconjugation requires careful control of reaction parameters. The following tables summarize key quantitative data for experimental design.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Condition | Rationale & Notes | References |

|---|---|---|---|

| pH | 6.5 - 7.5 | Optimal balance of thiol reactivity and selectivity over amines. Minimizes maleimide hydrolysis. | [1][5][6][7][8][9] |

| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. | [5][6] |

| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. A 10:1 to 20:1 ratio is a good starting point for optimization. | [5][6] |

| Protein Concentration | 1 - 10 mg/mL | A common range to ensure efficient conjugation without causing aggregation. | [6][17] |

| Reaction Buffer | PBS, HEPES, Tris (Thiol-free) | Must be free of extraneous nucleophiles (thiols, primary amines) that could compete in the reaction. | [6][10][17] |

| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Maleimides are susceptible to hydrolysis; stock solutions should be prepared fresh in a dry, water-miscible solvent. |[6][13] |

Table 2: Impact of pH on Maleimide Reactions

| pH Range | Reaction Rate with Thiols | Key Side Reactions | Selectivity | References |

|---|---|---|---|---|

| < 6.5 | Slow | Thiazine rearrangement (with N-terminal Cys) can be suppressed at ~pH 5.0. | High for thiols over amines. | [6][8] |

| 6.5 - 7.5 | Optimal | Minimal side reactions. | Very High. Reaction with thiols is ~1000x faster than with amines. | [1][6][7][8] |

| > 7.5 | Fast | Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., lysine). | Decreased selectivity for thiols. |[6][7][8][9] |

Experimental Protocols

A generalized workflow for labeling a protein with a maleimide reagent involves preparation, conjugation, and purification.

// Nodes P1 [label="1. Prepare Protein Solution", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="2. Reduce Disulfide Bonds (Optional)", shape=diamond, style=rounded]; P3 [label="3. Remove Reducing Agent", shape=diamond, style=rounded]; P4 [label="4. Prepare Maleimide Reagent", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P5 [label="5. Conjugation Reaction"]; P6 [label="6. Purify Conjugate"]; P7 [label="7. Characterize Conjugate", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P1 -> P2; P2 -> P3 [label=" If TCEP is not used, \n this step is skipped. \n If DTT is used, \n this is mandatory. "]; P2 -> P5 [label=" No reduction needed "]; P3 -> P5; P4 -> P5; P5 -> P6; P6 -> P7; } } Caption: General experimental workflow for maleimide bioconjugation.

Protocol 1: Protein Preparation and Disulfide Reduction (Optional)

This step is necessary if the target cysteine residues are involved in disulfide bonds, which do not react with maleimides.[13][17][18]

-

Prepare Protein Solution: Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5.[17] Degassing (by vacuum or bubbling with N₂/Ar) is crucial to remove dissolved oxygen and prevent re-oxidation of thiols.[6][17]

-

Add Reducing Agent: For proteins with disulfide bonds, add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is efficient and does not contain a thiol group, meaning excess TCEP does not need to be removed before adding the maleimide reagent.[13] Add a 10- to 100-fold molar excess of TCEP.[13][17]

-

Incubate: Incubate the mixture for 20-30 minutes at room temperature.[13][17]

-

Remove Reducing Agent (If Necessary): If a thiol-containing reducing agent like DTT was used, it must be completely removed before adding the maleimide reagent to prevent it from competing in the reaction.[5][6] This is typically done using a desalting column (e.g., Sephadex G-25).[10][13]

Protocol 2: Conjugation Reaction

-

Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6]

-

Add Maleimide to Protein: While gently stirring or vortexing the protein solution, add the maleimide stock solution to achieve the desired molar ratio (e.g., 10-20 moles of maleimide per mole of protein).[19] The final concentration of organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[6][19] The reaction vessel should be protected from light if using a fluorescent maleimide dye.[19]

Protocol 3: Purification and Characterization

-

Purification: After incubation, it is critical to remove unreacted maleimide reagent and any byproducts.[20] Common methods include:

-

Characterization: The purified conjugate should be characterized to confirm successful labeling.

-

Degree of Labeling (DOL): For chromophoric or fluorescent labels, the DOL can be calculated by measuring the absorbance of the protein (at 280 nm) and the label (at its λ_max).[20]

-

Mass Spectrometry (MS): Provides a precise measurement of the conjugate's mass, confirming the number of attached labels.

-

Troubleshooting Common Issues

| Issue | Potential Cause | Solution | References |

| Low or No Conjugation | Maleimide Hydrolysis: Reagent was inactivated by moisture or high pH. | Prepare maleimide stock solution fresh in anhydrous solvent. Ensure reaction pH is ≤ 7.5. | [6] |

| Inaccessible/Oxidized Cysteines: Target thiols are in disulfide bonds or buried within the protein structure. | Perform a reduction step with TCEP. Consider using a denaturant if cysteines are inaccessible (protein-dependent). | [13] | |

| Competing Thiols: Buffer contained a reducing agent like DTT during conjugation. | Use thiol-free buffers. If DTT is used for reduction, ensure its complete removal before adding maleimide. | [6] | |

| Non-specific Labeling | Reaction with Amines: Reaction pH was too high (> 7.5). | Maintain the reaction pH strictly within the optimal 6.5-7.5 range. | [6][7] |

| Loss of Conjugate/Payload | Retro-Michael Reaction: The thiosuccinimide bond is reversing in a thiol-rich environment. | After conjugation, consider a step to induce hydrolysis of the succinimide ring (e.g., incubate at pH 8.5-9.0) to form a more stable, ring-opened adduct. | [13] |

By understanding the core chemistry, carefully controlling reaction parameters, and anticipating potential side reactions, researchers can effectively leverage maleimide functional groups to create stable, well-defined bioconjugates for a vast array of applications in research, diagnostics, and therapeutics.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. lumiprobe.com [lumiprobe.com]

- 19. biotium.com [biotium.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to Cy7.5 Maleimide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for a variety of research and drug development applications. This document details its physicochemical properties, outlines a typical experimental workflow for biomolecule conjugation, and presents key data in a clear, accessible format.

Core Properties of this compound and its Sulfonated Form

This compound is a thiol-reactive dye that enables the fluorescent labeling of biomolecules containing sulfhydryl groups, such as proteins and peptides. Its fluorescence in the near-infrared spectrum makes it an ideal candidate for in-vivo imaging, as it minimizes interference from tissue autofluorescence. A sulfonated version, sulfo-Cy7.5 maleimide, offers increased hydrophilicity.

Below is a summary of the key quantitative data for both standard and sulfonated this compound:

| Property | This compound | sulfo-Cy7.5 Maleimide |

| Molecular Weight | 807.46 g/mol [1][2] | 1205.52 g/mol [3] (as potassium salt) |

| Molecular Formula | C₅₁H₅₅ClN₄O₃[2] | C₅₁H₅₁K₃N₄O₁₅S₄[4] |

| Excitation Maximum (λmax) | ~788 nm[2] | ~788 nm[4] |

| Emission Maximum (λmax) | ~808 nm[2] | ~797 nm[4] |

| Extinction Coefficient | 223,000 L⋅mol⁻¹⋅cm⁻¹[2] | 222,000 L⋅mol⁻¹⋅cm⁻¹[4] |

| Quantum Yield | 0.10[2] | 0.21[4] |

| Solubility | Soluble in organic solvents (DMSO, DMF)[1][2] | Good solubility in water, DMF, DMSO[3][4] |

| CAS Number | 2270866-73-2[1][2][5] | Not specified |

Experimental Protocol: Labeling of Proteins with this compound

The following is a generalized protocol for the conjugation of this compound to a protein. Note that optimal conditions, such as dye-to-protein ratio and reaction time, may need to be determined empirically for each specific application.

Materials:

-

Protein of interest containing free sulfhydryl groups in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Protein Preparation: If the protein of interest does not have free sulfhydryl groups, it may be necessary to reduce disulfide bonds using a reducing agent like dithiothreitol (DTT). If DTT is used, it must be removed prior to the addition of the maleimide dye.

-

Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~788 nm).

Workflow for Protein Labeling with this compound

The following diagram illustrates the general workflow for labeling a protein with this compound and its subsequent purification.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, it is a tool used to visualize components of such pathways. For instance, an antibody labeled with this compound can be used to track a specific receptor protein involved in a signaling cascade.

The following diagram illustrates a generic signaling pathway where a Cy7.5-labeled antibody is used to detect an activated receptor.

References

In-Depth Technical Guide to the Safe Handling of Cyanine Dyes in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for cyanine dyes, a class of synthetic fluorescent dyes widely used in biological research, diagnostics, and drug development. Due to their potential toxicity, it is imperative that all laboratory personnel adhere to strict safety guidelines to minimize exposure and mitigate risks.

Toxicological Profile of Cyanine Dyes

Quantitative Toxicity Data Summary

| Compound Family | Endpoint | Value | Species/Cell Line | Reference |

| Lipophilic Cationic Cyanines | IC50 | 60-100 nM | Dopaminergic MN9D cells | [1] |

| MPP+ (for comparison) | IC50 | 100-125 µM | Dopaminergic MN9D cells | [1] |

Note: This table is not exhaustive and represents data for specific cyanine dyes under particular experimental conditions. The absence of data for other cyanine dyes does not imply they are non-toxic.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling cyanine dyes in either solid or solution form.

Minimum Required PPE

| Body Part | Required PPE | Specifications and Notes |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times for the specific solvents being used. |

| Eyes/Face | Safety goggles and face shield | Goggles must be splash-proof. A face shield must be worn over the goggles when handling powders or solutions. |

| Body | Laboratory coat and chemical-resistant apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities. |

| Respiratory | Fume hood or respirator | All handling of solid cyanine dyes and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required. |

Safe Handling Procedures

A systematic approach to handling cyanine dyes is crucial for preventing contamination and exposure.

Pre-Handling Preparations

-

Consult the Safety Data Sheet (SDS): Always review the SDS for the specific cyanine dye and any solvents being used.

-

Designate a Handling Area: All work with cyanine dyes should be performed in a designated area, preferably within a chemical fume hood.

-

Assemble Materials: Before starting, ensure all necessary equipment, including PPE and spill cleanup materials, are readily available.

Handling the Compound

-

Weighing: When weighing the solid form, do so within a chemical fume hood to avoid inhalation of fine powders. Use an anti-static weighing dish if necessary.

-

Reconstitution: When preparing solutions, add the solvent slowly to the dye to prevent splashing. Ensure the vial is securely capped if using a vortex or sonicator.

-

Labeling: Clearly label all containers with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Post-Handling Procedures

-

Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with the dye.

-

Waste Disposal: All waste contaminated with cyanine dyes is considered hazardous waste and must be disposed of according to institutional and local regulations. Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not pour cyanine dye waste down the drain.

-

Doffing PPE: Remove PPE in a manner that avoids self-contamination. Typically, gloves are removed first, followed by the apron, lab coat, face shield/goggles, and finally the respirator. Always wash hands thoroughly after removing all PPE.

Experimental Protocols

Protocol for a Minor Cyanine Dye Spill Cleanup (Less than 1 gram of solid or 100 mL of solution)

Materials:

-

Chemical spill kit (containing absorbent pads, sand, or vermiculite)

-

Two pairs of nitrile gloves

-

Safety goggles and face shield

-

Lab coat and chemical-resistant apron

-

Plastic dustpan and scoop (for solid spills)

-

Sealable plastic bags for hazardous waste

-

Decontamination solution (e.g., 10% bleach solution, followed by 70% ethanol)

-

Paper towels

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Secure the Area: Restrict access to the spill area. If the spill involves a volatile solvent, ensure adequate ventilation by working within a fume hood if possible. Eliminate any nearby ignition sources.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill:

-

For liquid spills: Cover the spill with absorbent pads or material, starting from the outside and working inwards to prevent spreading.

-

For solid spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

-

-

Clean Up the Spill:

-

For liquid spills: Once the liquid is fully absorbed, carefully collect the absorbent material using a scoop and place it into a sealable hazardous waste bag.

-

For solid spills: Carefully scoop the contained solid and damp paper towel into a sealable hazardous waste bag.

-

-

Decontaminate the Area:

-

Wipe the spill area with a decontamination solution (e.g., 10% bleach), allowing for a contact time of at least 10 minutes.

-

Wipe the area again with 70% ethanol to remove the bleach residue.

-

Finally, wipe the area with a paper towel dampened with water.

-

-

Dispose of Waste: Place all contaminated materials, including gloves and cleaning materials, into the hazardous waste bag. Seal the bag and place it in the designated hazardous waste container.

-

Doff PPE and Wash Hands: Remove PPE as described previously and wash hands thoroughly with soap and water.

-

Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Protocol for Decontamination of Laboratory Surfaces and Equipment

Materials:

-

Two pairs of nitrile gloves

-

Safety goggles

-

Lab coat

-

Decontamination solution (e.g., 10% bleach solution)

-

70% ethanol

-

Deionized water

-

Paper towels or absorbent wipes

Procedure:

-

Don PPE: Wear appropriate personal protective equipment.

-

Prepare the Area: Remove any items from the surface to be decontaminated that are not compatible with the cleaning agents.

-

Initial Cleaning: If there is visible contamination, wipe the surface with a paper towel dampened with deionized water to remove the bulk of the dye. Dispose of the towel as hazardous waste.

-

Apply Decontamination Solution: Liberally apply the 10% bleach solution to the surface, ensuring complete coverage. Allow a contact time of at least 10 minutes.

-

Rinse with Ethanol: Wipe the surface with a paper towel soaked in 70% ethanol to neutralize and remove the bleach.

-

Final Rinse with Water: Wipe the surface with a paper towel dampened with deionized water to remove any remaining residue.

-

Dry the Surface: Allow the surface to air dry completely or wipe dry with a clean paper towel.

-

Decontaminate Equipment: For non-disposable equipment, immerse in or wipe with the decontamination solution, followed by ethanol and water rinses, ensuring compatibility of the materials with the cleaning agents.

-

Dispose of Waste: All used paper towels and wipes should be disposed of as hazardous chemical waste.

-

Doff PPE and Wash Hands: Remove PPE and wash hands thoroughly.

Visualizations

Experimental Workflow: Safe Handling of Cyanine Dyes

Signaling Pathway: Cyanine Dye-Induced Apoptosis

Quantitative Data for Glove Selection

The choice of appropriate gloves is critical when handling cyanine dyes, especially when they are dissolved in organic solvents. The following table provides breakthrough times for nitrile gloves with common solvents used for cyanine dyes. It is important to note that these are for incidental splash protection, and gloves should be changed immediately upon contact.

Nitrile Glove Breakthrough Times for Common Solvents

| Solvent | Breakthrough Time (minutes) | Glove Thickness | Recommendation for Use |

| Dimethyl sulfoxide (DMSO) | >480 | 22 mil | Good for extended use |

| Dimethylformamide (DMF) | <5 | 5 mil | Not Recommended |

| Acetonitrile | 1 | 5 mil | Not Recommended |

Data is compiled from various sources and should be used as a guideline. Always consult the glove manufacturer's specific chemical resistance data. For solvents with short breakthrough times, consider using a more resistant glove material such as Viton™ or using a double-gloving technique with frequent changes.

Permissible Exposure Limits (PELs)